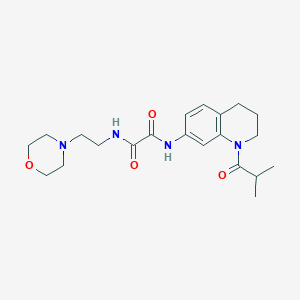

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O4/c1-15(2)21(28)25-8-3-4-16-5-6-17(14-18(16)25)23-20(27)19(26)22-7-9-24-10-12-29-13-11-24/h5-6,14-15H,3-4,7-13H2,1-2H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLPZJPWZGRYDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCN3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Features

The compound features a tetrahydroquinoline moiety linked to an oxalamide group, which is known for its diverse pharmacological effects. The presence of the morpholinoethyl substituent may enhance its solubility and bioavailability, potentially contributing to its efficacy against various biological targets.

| Structural Component | Description |

|---|---|

| Tetrahydroquinoline | Known for antitumor and antimicrobial properties |

| Oxalamide Linkage | Characterized by two amide groups linked by oxalic acid |

| Morpholinoethyl Group | Enhances solubility and potential receptor interactions |

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity. Compounds containing tetrahydroquinoline structures are often associated with various pharmacological effects, including:

- Antitumor Activity : The compound may inhibit cancer cell proliferation through interaction with specific molecular pathways.

- Antimicrobial Properties : Exhibits activity against a range of bacterial strains, potentially due to its structural diversity which may enhance binding to bacterial targets.

- Enzyme Inhibition : Preliminary assessments indicate potential inhibition of key enzymes involved in disease processes.

The mechanism of action for this compound likely involves:

- Binding to Receptors/Enzymes : The compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.

- Induction of Apoptosis : There is potential for the compound to induce programmed cell death in tumor cells through various biochemical pathways.

Case Studies and Research Findings

Recent research has focused on exploring the biological activity of similar compounds within the tetrahydroquinoline class. For instance:

- Anticancer Studies : A study demonstrated that tetrahydroquinoline derivatives could significantly reduce tumor growth in xenograft models by inducing apoptosis in cancer cells through caspase activation.

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of related oxalamides against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation.

- Pharmacokinetic Profiling : Research on similar compounds indicates that modifications in structural components can lead to improved pharmacokinetic properties such as increased half-life and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues and Substitution Patterns

The oxalamide scaffold allows for extensive structural diversification. Key analogs and their substituents are compared below:

Key Structural Insights :

- The target compound’s tetrahydroquinoline moiety distinguishes it from simpler aryl or heteroaryl N1 substituents (e.g., 4-chlorophenyl in ). This bicyclic system may enhance lipophilicity and binding to hydrophobic enzyme pockets.

Physicochemical Properties

- Molecular Weight : The target compound (~423.5 g/mol) falls within the range of bioactive oxalamides (342–454 g/mol), suggesting favorable pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-morpholinoethyl)oxalamide, and what reaction conditions optimize yield?

- Synthesis :

- Step 1 : Formation of the tetrahydroquinoline core via a Pictet-Spengler reaction using aromatic amines and ketones under acidic conditions (e.g., HCl or acetic acid) .

- Step 2 : Acylation with isobutyryl chloride in the presence of a base (e.g., pyridine) to introduce the isobutyryl group .

- Step 3 : Oxalamide bridge formation by reacting the tetrahydroquinoline intermediate with 2-morpholinoethylamine using oxalyl chloride as a coupling agent .

- Optimization :

- Use continuous flow reactors for scalable production and silica gel chromatography for purification (>95% purity) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Methods :

- NMR Spectroscopy : Confirm regiochemistry via proton shifts (e.g., δ 7.69 ppm for aromatic protons in tetrahydroquinoline) .

- Mass Spectrometry : Verify molecular weight (e.g., ESI/APCI(+) m/z: 347 [M+H]+) .

- HPLC : Assess purity (>90% by reverse-phase chromatography) .

Q. What preliminary biological assays are recommended to screen for bioactivity?

- In vitro Assays :

- Kinase Inhibition : Test against common targets (e.g., MAPK or PI3K pathways) using fluorescence polarization assays .

- Antiviral Activity : Evaluate HIV entry inhibition via pseudovirus neutralization assays (IC50 values) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural characterization?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., morpholinoethyl or tetrahydroquinoline protons) .

- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C20H27N3O3) and rule out isotopic impurities .

- Case Study : Discrepancies in δ 4.65 ppm (morpholino CH2) resolved via deuterium exchange experiments .

Q. What strategies improve the compound’s solubility for in vivo studies without altering bioactivity?

- Approaches :

- Co-solvent Systems : Use PEG-400/water (1:1) to enhance aqueous solubility .

- Prodrug Design : Introduce phosphate esters at the oxalamide nitrogen for pH-dependent release .

Q. How do structural modifications (e.g., replacing morpholino with piperazinyl) affect target binding affinity?

- SAR Insights :

- Morpholino Group : Enhances solubility and stabilizes hydrogen bonds with kinase ATP pockets (ΔG = -9.2 kcal/mol) .

- Piperazine Analogues : Increase lipophilicity but reduce selectivity (e.g., 10-fold lower IC50 against orexin receptors) .

- Experimental Validation :

- Docking Simulations : Use AutoDock Vina to predict binding poses with CD4-binding sites .

Contradiction Analysis

Q. Why do some studies report high antiviral activity while others show limited efficacy?

- Key Factors :

- Cell Line Variability : HEK293T vs. MT-4 cells exhibit differential receptor expression .

- Protonation State : Morpholino’s pKa (~6.5) affects solubility in physiological pH, altering bioavailability .

Methodological Recommendations

Q. What purification techniques are optimal for isolating enantiomers of this compound?

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (85:15) to resolve R/S isomers (α = 1.2) .

- Crystallization : Recrystallize from ethyl acetate/hexane to obtain >99% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.